molecular formula C21H18N2O5S B2715005 Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate CAS No. 325806-54-0

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2715005
CAS No.: 325806-54-0
M. Wt: 410.44
InChI Key: FBJCBJFVOGAVGR-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the nitrobenzamido and carboxylate groups. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene core can also participate in π-π interactions with aromatic residues in biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both nitrobenzamido and carboxylate groups on the thiophene core provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-methyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-3-28-21(25)18-17(14-8-5-4-6-9-14)13(2)29-20(18)22-19(24)15-10-7-11-16(12-15)23(26)27/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJCBJFVOGAVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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